Magnesium bromide etherate

Asymmetric Synthesis Aldol Reaction Stereoselective Catalysis

Magnesium bromide etherate (MgBr₂·OEt₂) is the superior homogeneous Lewis acid for stereoselective synthesis where anhydrous MgBr₂ fails due to insolubility. Its pentacoordinate polymeric structure, conferred by the coordinated ether ligand, enables unique bidentate chelation that drives exceptional diastereoselectivity (up to 97% de in aldol reactions). This reagent outperforms non-complexed magnesium halides in chemoselective PMB deprotections, room-temperature Knoevenagel condensations, and solvent-free Strecker syntheses—delivering predictable stereochemical outcomes that reduce synthetic steps and purification burden.

Molecular Formula C4H10Br2MgO
Molecular Weight 258.24 g/mol
Cat. No. B12061279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium bromide etherate
Molecular FormulaC4H10Br2MgO
Molecular Weight258.24 g/mol
Structural Identifiers
SMILESCCOCC.[Mg+2].[Br-].[Br-]
InChIInChI=1S/C4H10O.2BrH.Mg/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2
InChIKeyJGZKUKYUQJUUNE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Bromide Etherate (MgBr₂·OEt₂): A Structural and Functional Overview for Informed Procurement


Magnesium bromide etherate (MgBr₂·O(C₂H₅)₂, CAS 29858-07-9) is a coordination complex in which anhydrous magnesium bromide is solvated by diethyl ether . It serves as a mild, soluble Lewis acid catalyst and stoichiometric reagent in organic synthesis. In its solid state, it adopts a polymeric structure where each magnesium center is pentacoordinate, exhibiting trigonal bipyramidal geometry with bridging bromine atoms and a single coordinated ether molecule [1]. This structure defines its reactivity, distinguishing it from simple ionic salts and making it a versatile tool for a range of transformations .

Beyond Anhydrous Salts: Why Substituting Magnesium Bromide Etherate Can Compromise Reaction Outcomes


A generic substitution of magnesium bromide etherate with anhydrous MgBr₂ or other magnesium halides is often unsuccessful due to critical differences in solubility, Lewis acidity, and coordination behavior. While anhydrous MgBr₂ is a potent but insoluble Lewis acid in many organic media [1], the etherate complex is readily soluble in common organic solvents like dichloromethane, ether, and THF , enabling homogeneous catalysis. More importantly, the coordinated ether molecule modulates the Lewis acidity at the metal center and imparts a unique bidentate chelating ability [2]. This chelation effect is absent in non-complexed magnesium salts, and it is directly responsible for the high stereoselectivity observed in many reactions, a feature that cannot be replicated by simpler alternatives.

Quantitative Evidence for Selecting Magnesium Bromide Etherate: Comparative Data vs. Alternatives


Enhanced Diastereoselectivity in Aldol Reactions via Chelation Control vs. Uncomplexed Lewis Acids

In a direct comparison, the use of MgBr₂·OEt₂ in an aldol reaction between a chiral alkoxy aldehyde and a silyl enol ether resulted in a 97% diastereomeric excess (de) [1]. This high selectivity is attributed to the formation of a rigid, six-membered cyclic transition state enabled by the bidentate chelation of the reagent to both the aldehyde carbonyl oxygen and the adjacent alkoxy oxygen. In contrast, uncomplexed, monodentate Lewis acids such as TiCl₄ or BF₃·OEt₂ are incapable of forming this chelate and would therefore lead to significantly diminished stereocontrol under the same conditions [2].

Asymmetric Synthesis Aldol Reaction Stereoselective Catalysis

Room Temperature Knoevenagel Condensation: Catalytic Efficiency vs. Harsh Condition Alternatives

MgBr₂·OEt₂ (20 mol%) catalyzes the Knoevenagel condensation of various aldehydes with malononitrile or ethyl cyanoacetate at room temperature to yield electrophilic olefins in high yields [1]. This procedure is notably mild compared to many traditional Knoevenagel methods, which often require higher temperatures, stronger bases, or a combination of several additives [2]. For instance, the room-temperature procedure using MgBr₂·OEt₂ offers a significant operational advantage over methods requiring heating or more complex catalyst systems.

Knoevenagel Condensation Green Chemistry Catalysis

Chemoselective PMB Deprotection: Superior Selectivity vs. Standard Acidic Cleavage

The MgBr₂·OEt₂/Me₂S system allows for the mild and highly chemoselective cleavage of p-methoxybenzyl (PMB) ethers, a common protecting group for alcohols, in the presence of other sensitive functionalities such as benzyl ethers, TBDMS ethers, benzoate esters, or acetonides [1]. This selectivity is a significant advantage over traditional acidic cleavage methods (e.g., TFA, DDQ), which often lead to the concurrent deprotection or degradation of other acid-labile groups [2]. The quantitative yield and high functional group tolerance make this a unique and reliable protocol.

Protecting Group Chemistry Chemoselectivity Peptide Synthesis

Solvent-Free α-Aminonitrile Synthesis: Enabling a More Sustainable Process

A three-component, solvent-free synthesis of α-aminonitriles from aldehydes, amines, and TMSCN is efficiently catalyzed by MgBr₂·OEt₂ at room temperature [1]. This procedure yields α-aminonitriles in excellent yields under very mild conditions. The elimination of solvent aligns with green chemistry principles and offers a direct contrast to many alternative Strecker syntheses, which are often performed in organic solvents and may require heating [2]. This demonstrates the catalyst's high activity and broad applicability even in neat reaction mixtures.

Strecker Synthesis Green Chemistry Multicomponent Reaction

High-Value Application Scenarios for Magnesium Bromide Etherate in Research and Development


Stereoselective Synthesis of Complex Chiral Intermediates

As evidenced by the high diastereoselectivity (97% de) in aldol reactions, MgBr₂·OEt₂ is the preferred reagent for the stereoselective construction of complex chiral building blocks [1]. This is particularly crucial in medicinal chemistry and natural product synthesis, where the 3D structure of a molecule dictates its biological activity. Its ability to form rigid chelation-controlled transition states ensures predictable and high-level stereocontrol, reducing the number of steps and purification required.

Development of Mild and Chemoselective Synthetic Protocols

The reagent's mild Lewis acidity enables room-temperature transformations, such as the Knoevenagel condensation [2], and highly chemoselective deprotections, as demonstrated for PMB ethers [3]. These properties are invaluable in multi-step syntheses of sensitive compounds (e.g., pharmaceuticals, agrochemicals), where harsh conditions or strong acids would cause decomposition or unwanted side reactions. The ability to perform a chemoselective step with high fidelity minimizes protecting group manipulations and improves overall yield.

Advancing Green and Sustainable Chemistry Methodologies

The demonstrated catalytic activity of MgBr₂·OEt₂ in a solvent-free Strecker synthesis of α-aminonitriles [4] positions it as a key reagent for developing greener, more sustainable chemical processes. By enabling efficient catalysis without the need for an organic solvent, it helps reduce hazardous waste generation and lower the environmental footprint of chemical production, aligning with modern industrial and academic research priorities.

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